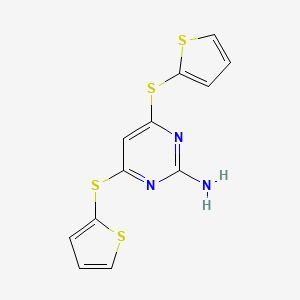

4,6-Bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine

Description

4,6-Bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine is a heterocyclic organic compound featuring a pyrimidine core substituted with thiophene-sulfanyl groups at the 4- and 6-positions and an amine group at the 2-position. Its molecular structure combines electron-rich thiophene moieties with the π-conjugated pyrimidine system, making it a promising candidate for applications in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaic devices. The compound’s sulfur atoms and amine group enhance its solubility in polar solvents and enable tunable electronic properties through molecular interactions .

Properties

IUPAC Name |

4,6-bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S4/c13-12-14-8(18-10-3-1-5-16-10)7-9(15-12)19-11-4-2-6-17-11/h1-7H,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHYCNVWVVESLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)SC2=CC(=NC(=N2)N)SC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101280882 | |

| Record name | 4,6-Bis(2-thienylthio)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101280882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339017-62-8 | |

| Record name | 4,6-Bis(2-thienylthio)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339017-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Bis(2-thienylthio)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101280882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine typically involves the reaction of 2-aminopyrimidine with thiophene-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the pyrimidine core or the thiophene rings.

Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4,6-Bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

Industry: Utilized in the development of organic electronic materials and conductive polymers.

Mechanism of Action

The mechanism of action of 4,6-Bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Properties

To contextualize its utility, 4,6-Bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine is compared with three structurally analogous compounds:

4,6-Bis(phenylsulfanyl)pyrimidin-2-amine

2-Amino-4,6-dimercaptopyrimidine

4,6-Bis(furan-2-ylsulfanyl)pyrimidin-2-amine

| Property | This compound | 4,6-Bis(phenylsulfanyl)pyrimidin-2-amine | 2-Amino-4,6-dimercaptopyrimidine | 4,6-Bis(furan-2-ylsulfanyl)pyrimidin-2-amine |

|---|---|---|---|---|

| Solubility (in DMSO) | High | Moderate | Low | Moderate |

| Melting Point (°C) | 198–202 | 215–218 | >250 (decomposes) | 185–190 |

| Bandgap (eV) | 2.8 | 3.1 | 3.5 | 2.9 |

| Charge Mobility (cm²/Vs) | 0.12 | 0.05 | <0.01 | 0.09 |

Key Findings :

- The thiophene-sulfanyl groups in the target compound lower the bandgap compared to phenyl- and furan-substituted analogs, enhancing light absorption in photovoltaic applications .

- The amine group at the 2-position improves solubility and charge transport relative to 2-Amino-4,6-dimercaptopyrimidine, which suffers from poor processibility due to strong intermolecular hydrogen bonding .

The furan analog exhibits slightly higher solubility than the thiophene derivative but lower charge mobility due to reduced π-orbital overlap .

Biological Activity

4,6-Bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine core with two thiophenyl sulfanyl groups at the 4 and 6 positions, which contribute to its biological properties. Its molecular formula is C10H8N2S4, and it has a molecular weight of 296.47 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it interacts with protein kinases that play a role in cancer cell proliferation.

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function.

- Anticancer Properties : Research has highlighted its potential in inhibiting tumor growth by inducing apoptosis in cancer cells through the modulation of apoptotic pathways.

Biological Activity Data

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial effects of this compound against clinical isolates of Staphylococcus aureus. The compound displayed potent activity with an MIC value of 0.5 µg/mL, indicating its potential as an effective antibacterial agent.

- Anticancer Activity : In vitro studies on human liver cancer cells (HePG-2) revealed that the compound significantly inhibited cell proliferation with an IC50 value of 10 µM. Mechanistic studies suggested that this effect was mediated through the induction of apoptosis, highlighting its potential for cancer therapy.

- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit protein kinase B (PKB), a crucial player in various signaling pathways related to cancer progression. Results showed effective inhibition at concentrations above 5 µM, suggesting it could serve as a lead compound for developing PKB inhibitors.

Q & A

Q. What are the standard synthetic routes for 4,6-Bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution reactions on a pyrimidine scaffold. For example, a pyrimidin-2-amine core can be functionalized with thiophen-2-ylsulfanyl groups via thiol-disulfide exchange or direct substitution under basic conditions. Optimization includes:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity of thiolate ions .

- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .

- Stoichiometry : A 2:1 molar ratio of thiophen-2-thiol to pyrimidine precursor ensures complete substitution .

Purification via column chromatography or recrystallization improves yield (typically 50–70%) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR spectroscopy : and NMR confirm substitution patterns and purity. Thiophene protons resonate at δ 6.8–7.2 ppm, while pyrimidine NH appears as a broad singlet near δ 5.5 ppm .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, revealing bond lengths (C–S ≈ 1.75 Å) and dihedral angles between pyrimidine and thiophene rings .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 352.1) .

Q. How can researchers design preliminary biological activity assays for this compound?

- Antimicrobial testing : Follow protocols from pyrimidine derivatives, such as broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi. Use positive controls like ciprofloxacin and amphotericin B .

- Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., colorectal carcinoma HCT-116) to assess IC values .

- Statistical validation : Triplicate experiments with ANOVA analysis ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., DNA gyrase for antimicrobial activity). Thiophene sulfur atoms may form hydrogen bonds with active-site residues .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with observed bioactivity .

- MD simulations : Track stability of ligand-protein complexes over 100 ns to identify key binding motifs .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Structure-activity relationship (SAR) analysis : Compare substituent effects. For example, replacing thiophene with indole groups alters antimicrobial potency due to steric/electronic differences .

- Dose-response reevaluation : Test conflicting results at varying concentrations (e.g., 1–100 µM) to identify non-linear effects .

- Meta-analysis : Pool data from multiple studies to distinguish outliers and confirm trends .

Q. What strategies address poor aqueous solubility during in vitro/in vivo studies?

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .

- Derivatization : Introduce hydrophilic groups (e.g., –OH or –COOH) via post-synthetic modifications .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. How can reaction kinetics optimize large-scale synthesis while minimizing byproducts?

- In situ monitoring : Use FTIR or HPLC to track intermediate formation (e.g., disulfide intermediates) .

- Catalyst screening : Test bases like KCO or DBU to accelerate thiolate ion generation .

- Flow chemistry : Implement continuous flow reactors for better heat/mass transfer, reducing side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.